![molecular formula C17H21NO4S B2897426 1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1251564-60-9](/img/structure/B2897426.png)
1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound “1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also contains a prop-2-yn-1-yloxy group and a phenyl group attached to an ethanone backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the introduction of the prop-2-yn-1-yloxy group and the phenyl group. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The prop-2-yn-1-yloxy group and the phenyl group are attached to an ethanone backbone .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the piperidine ring could influence its solubility and reactivity .Scientific Research Applications
Nitrification Inhibition
Compounds like 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (MPT) have been shown to exhibit nitrification inhibitory properties, which can be significant in agricultural applications to control the conversion of ammonium to nitrate by soil bacteria .
Sonogashira Cross-Coupling Reactions
The related compound Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate is a useful synthon in Sonogashira cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds in organic synthesis .
Antitubercular Activity
Indole derivatives have been investigated for their antitubercular activity. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives have shown activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Structural Characterization and Synthesis
Compounds with propargyl groups have been synthesized and structurally characterized for various studies. For instance, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one was synthesized and its structure confirmed through single-crystal X-ray diffraction analysis .
Future Directions
Piperidine derivatives are a significant area of research in the pharmaceutical industry, and there is ongoing work to develop new synthetic methods and to discover new biological activities . This compound, with its complex structure and multiple functional groups, could be a promising candidate for further study.
properties
IUPAC Name |
1-[4-[3-(prop-2-ynoxymethyl)piperidin-1-yl]sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-3-11-22-13-15-5-4-10-18(12-15)23(20,21)17-8-6-16(7-9-17)14(2)19/h1,6-9,15H,4-5,10-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOQSMAFODBKEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)COCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-((Prop-2-yn-1-yloxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone |
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